N-cyclohexyl-3-nitropyridin-2-amine

Descripción general

Descripción

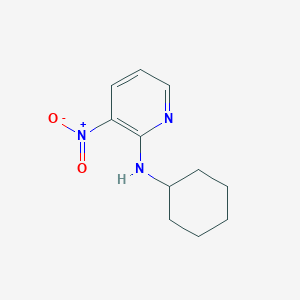

N-cyclohexyl-3-nitropyridin-2-amine: is an organic compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol . It is characterized by a cyclohexyl group attached to a nitropyridine ring, making it a versatile building block in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of N-cyclohexyl-3-nitropyridin-2-amine typically involves the reaction of cyclohexylamine with 3-nitropyridine . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including purification and isolation of the compound .

Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis generally follows similar principles as laboratory preparation, with scaling up of the reaction conditions and optimization for higher yields and purity .

Análisis De Reacciones Químicas

Types of Reactions: N-cyclohexyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

Reduction: Common reagents include hydrogen gas with a catalyst such as palladium on carbon (Pd/C) or chemical reducing agents like tin(II) chloride (SnCl2).

Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are often used.

Major Products:

Reduction: The major product is N-cyclohexyl-3-aminopyridin-2-amine.

Substitution: The products vary depending on the substituent introduced.

Aplicaciones Científicas De Investigación

N-cyclohexyl-3-nitropyridin-2-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological pathways and interactions due to its structural properties.

Industry: The compound is utilized in the production of various chemical products and intermediates.

Mecanismo De Acción

The mechanism of action of N-cyclohexyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways . The compound’s structure allows it to interact with enzymes and receptors, influencing their activity and leading to various biological effects .

Comparación Con Compuestos Similares

N-cyclohexyl-5-methyl-3-nitropyridin-2-amine: This compound has a similar structure but with a methyl group at the 5-position.

2-cyclohexylamino-3-nitropyridine: Another closely related compound with similar functional groups.

Uniqueness: N-cyclohexyl-3-nitropyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs.

Actividad Biológica

N-cyclohexyl-3-nitropyridin-2-amine is a chemical compound characterized by its unique structure, which includes a nitro group attached to a pyridine ring and a cyclohexyl amine substituent. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C₁₁H₁₅N₃O₂

- Molecular Weight : 221.26 g/mol

- Structure : The compound features a pyridine ring with a nitro group at the 3-position and a cyclohexyl group attached to the 2-position.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Characteristics | Notable Properties |

|---|---|---|

| N-benzyl-3-nitropyridin-2-amine | Benzyl group instead of cyclohexyl | Potentially different pharmacokinetics |

| 4-(cyclohexylamino)-2-nitrophenol | Nitro group on phenolic ring | Antimicrobial activity |

| 2-amino-pyridine derivatives | Varying substitutions on pyridine ring | Diverse biological activities |

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties . Preliminary studies suggest that similar compounds can coordinate with metal ions, forming complexes that inhibit tumor growth. Notably, derivatives of pyridine compounds are often explored for their antimicrobial and anti-inflammatory effects .

Antimicrobial Activity

The compound has been investigated for its potential antimicrobial properties. Studies have shown that related compounds possess significant activity against various bacterial strains, making them candidates for further development in treating infections .

The mechanism of action for this compound involves:

- Reduction of the Nitro Group : This can lead to the formation of reactive intermediates that interact with cellular components, potentially resulting in cytotoxic effects.

- Inhibition of Specific Enzymes : The compound may inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities .

Study on Antimicrobial Activity

In a study published in PubMed, researchers evaluated the antimicrobial efficacy of various nitro-substituted pyridines, including this compound. The results indicated that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential use as antimicrobial agents .

Study on Anticancer Activity

Another study focused on the anticancer properties of similar nitro-pyridine derivatives. The findings suggested that these compounds could effectively inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The unique structural features of this compound may enhance its effectiveness compared to other derivatives .

Propiedades

IUPAC Name |

N-cyclohexyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c15-14(16)10-7-4-8-12-11(10)13-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUAMPCRIUHXSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.